molecular formula C7H7ClFN B13481695 5-Chloro-2-fluoro-N-methylaniline

5-Chloro-2-fluoro-N-methylaniline

Cat. No.: B13481695
M. Wt: 159.59 g/mol
InChI Key: OJDXDDGNVPMJMC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylaniline typically involves the following steps:

    Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can introduce the amino group.

    Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods: Industrial production methods may involve:

    Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.

    Palladium-Catalyzed Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron(III) chloride are used for halogenation reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-N-methylaniline involves its interaction with various molecular targets. The compound can participate in:

    Electrophilic Aromatic Substitution: The electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of further substitutions.

    Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylaniline
  • 5-Fluoro-2-methylaniline
  • 2-Chloro-5-methylaniline

Comparison:

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

5-chloro-2-fluoro-N-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3

InChI Key

OJDXDDGNVPMJMC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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